molecular formula C14H16ClNO4 B1677013 Diethyl 2-[(2-chloroanilino)methylidene]propanedioate CAS No. 19056-78-1

Diethyl 2-[(2-chloroanilino)methylidene]propanedioate

Cat. No. B1677013
CAS RN: 19056-78-1
M. Wt: 297.73 g/mol
InChI Key: SVYBJRGUNJJBAH-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-chloroanilino)methylidene]propanedioate is a chemical compound with the molecular formula C14H16ClNO4 . It has a molecular weight of 297.73400 .


Molecular Structure Analysis

The InChi Key for Diethyl 2-[(2-chloroanilino)methylidene]propanedioate is SVYBJRGUNJJBAH-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

Diethyl 2-[(2-chloroanilino)methylidene]propanedioate has a boiling point of 356.6ºC at 760mmHg and a flash point of 169.5ºC . Its density is 1.257g/cm3 . The compound’s water solubility and stability are not specified .

Scientific Research Applications

Crystal Structure Analysis

The study by Meskini et al. (2010) focused on the preparation and structural analysis of a compound closely related to Diethyl 2-[(2-chloroanilino)methylidene]propanedioate, named diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate. Through condensation of dibenzylamine with 2-arylidene-malonic acid diethyl esters, the compound was prepared and its structure was confirmed using spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data. This research highlights the compound's potential to coordinate two metal atoms due to its molecular conformation, suggesting applications in the development of coordination complexes and materials science (Meskini et al., 2010).

Complexation with Lanthanide Cations

Amarandei et al. (2014) investigated the complexation behavior of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, a compound with structural similarities to Diethyl 2-[(2-chloroanilino)methylidene]propanedioate, towards lanthanide metal ions (Sm3+, Eu3+, Yb3+, Tb3+). The study utilized electrochemistry and UV-Vis spectroscopy to assess the compound's ability to form complexes with these ions, indicating its relevance in the fields of coordination chemistry and potentially in the development of new materials for optical, magnetic, or electronic applications (Amarandei et al., 2014).

Biochemical and Biotechnological Applications

The metabolic engineering of pathways in microorganisms like Escherichia coli to produce valuable chemicals from renewable resources is an emerging area of research. Altaras and Cameron (1999) demonstrated the production of 1,2-propanediol, a commodity chemical, from glucose in Escherichia coli. Although not directly related to Diethyl 2-[(2-chloroanilino)methylidene]propanedioate, this study illustrates the broader potential of similar compounds in biotechnological applications, such as intermediates in the biosynthesis of chemicals or as targets for metabolic engineering (Altaras & Cameron, 1999).

properties

IUPAC Name

diethyl 2-[(2-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBJRGUNJJBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292036
Record name MLS000736868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(2-chloroanilino)methylidene]propanedioate

CAS RN

19056-78-1
Record name MLS000736868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000736868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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